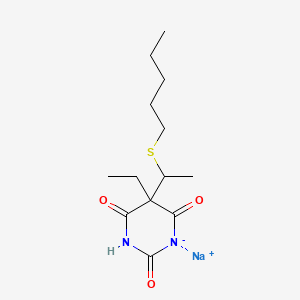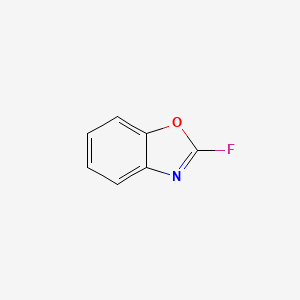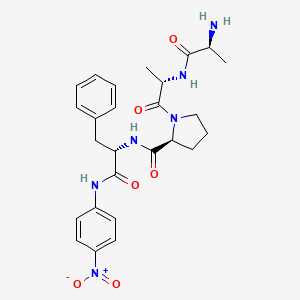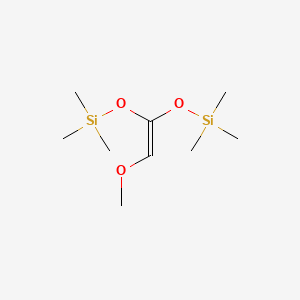
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- is a silicon-based organic compound It is characterized by the presence of silicon and oxygen atoms within its molecular structure, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- typically involves the reaction of tetramethylsilane with formaldehyde in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethylene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperatures.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Production of silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals with improved stability and efficacy.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism by which 3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various biological molecules, influencing their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor proteins on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylsilane: A simpler silicon-based compound used as a reference standard in NMR spectroscopy.
Trimethylsilyl Chloride: Used in organic synthesis for introducing trimethylsilyl groups.
Hexamethyldisiloxane: A silicon-oxygen compound used as a solvent and reagent in organic synthesis.
Uniqueness
3,5-Dioxa-2,6-disilaheptane, 4-(methoxymethylene)-2,2,6,6-tetramethyl- is unique due to its specific structure, which includes both silicon and oxygen atoms in a heptane framework. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
71616-97-2 |
|---|---|
Formule moléculaire |
C9H22O3Si2 |
Poids moléculaire |
234.44 g/mol |
Nom IUPAC |
(2-methoxy-1-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H22O3Si2/c1-10-8-9(11-13(2,3)4)12-14(5,6)7/h8H,1-7H3 |
Clé InChI |
NKTYTYDRBUHSNO-UHFFFAOYSA-N |
SMILES canonique |
COC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



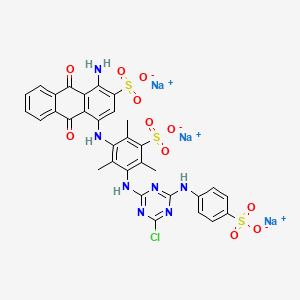
![4-[(4-Ethenylphenyl)methoxy]benzaldehyde](/img/structure/B14467450.png)
![9-nitroso-1H-indeno[2,1-b]pyridine](/img/structure/B14467452.png)

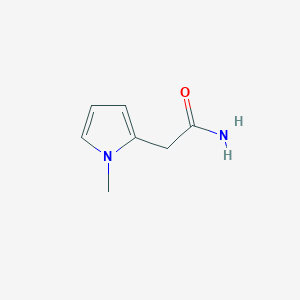
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-](/img/structure/B14467466.png)
![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
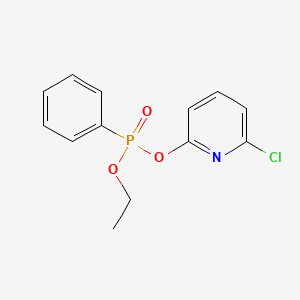
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
